molecular formula C6H11NO4 B555590 2-Aminohexanedioic acid CAS No. 542-32-5

2-Aminohexanedioic acid

Cat. No.: B555590
CAS No.: 542-32-5
M. Wt: 161.16 g/mol
InChI Key: OYIFNHCXNCRBQI-UHFFFAOYSA-N
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Description

Aminoadipic acid, also known as 2-aminohexanedioic acid, is an organic compound that plays a significant role in the metabolism of lysine. It is an intermediate in the lysine degradation pathway and is involved in various biochemical processes. Aminoadipic acid has been studied for its potential as a biomarker for diabetes and other metabolic disorders .

Mechanism of Action

Target of Action

2-Aminohexanedioic acid, also known as α-Aminoadipic acid, primarily targets the glutamate synthetase . This enzyme plays a crucial role in the metabolism of glutamate, an important neurotransmitter in the nervous system.

Mode of Action

This compound acts as an inhibitor of glutamate synthetase . By inhibiting this enzyme, it disrupts the normal metabolic processes involving glutamate. This can lead to changes in the concentrations of glutamate in the body, affecting various physiological processes.

Biochemical Pathways

This compound is involved in the metabolism of lysine . It is an intermediate in the degradation of lysine and saccharopine . In the lysine degradation pathway, lysine is converted to α-aminoadipate through saccharopine and allysine . The α-aminoadipate is then transaminated with α-ketoglutarate to give α-ketoadipate and glutamate .

Result of Action

The inhibition of glutamate synthetase by this compound can lead to gliotoxicity towards mitotic astrocytes . This means it can potentially harm these brain cells, which play a crucial role in the central nervous system.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, conditions such as aging, diabetes, sepsis, and renal failure are known to catalyze the oxidation of lysyl residues to form 2-aminoadipic acid in human skin collagen and potentially other tissues . This suggests that the compound’s action, efficacy, and stability can be affected by the physiological state of the individual.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminoadipic acid can be synthesized through several methods. One common route involves the oxidation of lysine. The process typically includes the following steps:

    Oxidation of Lysine: Lysine is oxidized to form allysine.

    Conversion to Aminoadipic Acid: Allysine is further oxidized to produce aminoadipic acid.

The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled temperatures and pH levels .

Industrial Production Methods

In industrial settings, aminoadipic acid is produced through microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce lysine, which is then converted to aminoadipic acid through enzymatic reactions. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Aminoadipic acid undergoes various chemical reactions, including:

    Oxidation: Aminoadipic acid can be oxidized to form allysine.

    Reduction: It can be reduced to form aminoadipic semialdehyde.

    Substitution: Aminoadipic acid can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products

Comparison with Similar Compounds

Aminoadipic acid can be compared with other similar compounds such as:

    Glutamic Acid: Both are involved in amino acid metabolism, but glutamic acid is primarily a neurotransmitter.

    Lysine: Aminoadipic acid is an intermediate in the degradation of lysine.

    Allysine: A direct oxidation product of aminoadipic acid, involved in cross-linking collagen and elastin.

Uniqueness

Aminoadipic acid is unique due to its dual role in both lysine degradation and its potential as a biomarker for metabolic disorders. Its ability to modulate glucose homeostasis and inhibit glutamate transport sets it apart from other amino acids .

Similar Compounds

Properties

IUPAC Name

2-aminohexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIFNHCXNCRBQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862154
Record name alpha-Aminoadipic acid
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

542-32-5
Record name α-Aminoadipic acid
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Record name alpha-Aminoadipic acid
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Record name 2-Aminoadipate
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Record name alpha-Aminoadipic acid
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Record name 2-aminoadipic acid
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Record name 2-AMINOADIPIC ACID, DL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the natural significance of 2-aminohexanedioic acid?

A: While this compound, also known as α-aminoadipic acid, is not a standard protein building block like tryptophan, it holds biological relevance. Notably, the D-enantiomer of this compound is a hydrolysis product of cephalosporin N, an antibiotic. []

Q2: How can soil bacteria be utilized for the optical resolution of this compound?

A: Specific soil bacteria strains, such as KT-230 and KT-231, exhibit metabolic activity on benzoyl derivatives of DL-amino acids. [, ] These bacteria can selectively metabolize benzoyl-DL-2-aminohexanedioic acid, yielding L-2-aminohexanedioic acid and N-benzoyl-D-2-aminohexanedioic acid. This process provides a method for separating the enantiomers of this compound. []

Q3: Are there other amino acids that can be optically resolved using similar bacterial metabolic pathways?

A: Research indicates that soil bacteria can resolve various amino acids beyond this compound. Studies demonstrate the successful resolution of tryptophan, 2-aminooctanoic acid, and other amino acids using the metabolic activity of specific bacterial strains. This suggests a broader applicability of this method for separating enantiomers of different amino acids. [, ]

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